Metamizil
Overview
Description
Metamizole, also known as dipyrone, is a non-opioid analgesic and antipyretic compound. It is widely used for its potent pain-relieving, fever-reducing, and spasm-relieving properties. Metamizole was first synthesized in 1922 and has since been marketed under various trade names such as Novalgin and Analgin . Despite its effectiveness, it has been banned in several countries due to concerns over severe adverse effects, including agranulocytosis .
Scientific Research Applications
Metamizole has a wide range of scientific research applications:
Mechanism of Action
Metamizole is a strong analgesic and antipyretic with spasmolytic properties . It has weak anti-inflammatory or antithrombotic properties and does not follow the same mechanism of action as conventional non-steroidal anti-inflammatory drugs (NSAIDs) . Metamizole can lead to agranulocytosis, a life-threatening side effect where a patient’s neutrophil count falls below 500 cells per microliter .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Metamizole is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-methylaminoantipyrine with sodium formaldehyde sulfoxylate under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of metamizole follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the decomposition of sodium metamizole in aqueous solutions during production .
Chemical Reactions Analysis
Types of Reactions
Metamizole undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. In aqueous solutions, it hydrolyzes to form methylaminophenazone .
Common Reagents and Conditions
Hydrolysis: Involves water as the reagent and occurs under mild conditions.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Typically involves reducing agents such as sodium borohydride.
Major Products
The major product formed from the hydrolysis of metamizole is methylaminophenazone . This decomposition product is often monitored during quality control processes.
Comparison with Similar Compounds
Metamizole belongs to the pyrazolone derivative family and is often compared with other non-opioid analgesics such as paracetamol and ibuprofen. Unlike these compounds, metamizole has a unique combination of analgesic, antipyretic, and spasmolytic properties . its use is limited due to the risk of severe adverse effects like agranulocytosis .
Similar Compounds
Paracetamol: Primarily used for pain and fever relief but lacks spasmolytic properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects but higher gastrointestinal side effects.
Aspirin: Another NSAID with analgesic, antipyretic, and anti-inflammatory properties but also associated with gastrointestinal risks.
Metamizole’s unique profile makes it a valuable compound in specific clinical scenarios, despite its associated risks .
Properties
IUPAC Name |
1-(diethylamino)propan-2-yl 2-hydroxy-2,2-diphenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-4-22(5-2)16-17(3)25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,24H,4-5,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLYTFJMPQZTRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)OC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10503-18-1 (hydrochloride) | |
Record name | Metamizil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50972485 | |
Record name | 1-(Diethylamino)propan-2-yl hydroxy(diphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57-36-3 | |
Record name | Benzeneacetic acid, α-hydroxy-α-phenyl-, 2-(diethylamino)-1-methylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metamizil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Diethylamino)propan-2-yl hydroxy(diphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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